molecular formula C8H12N4O3 B1435563 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1803608-98-1

1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B1435563
Número CAS: 1803608-98-1
Peso molecular: 212.21 g/mol
Clave InChI: ANOODDRAVAWJFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The complete systematic name is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide, which reflects the stereochemical configuration at the tetrahydrofuran ring. Alternative nomenclature systems refer to the tetrahydrofuran ring as oxolane, leading to the designation this compound.

The structural representation consists of a 1H-1,2,3-triazole ring system serving as the core heterocyclic framework. This five-membered aromatic ring contains three nitrogen atoms positioned at the 1, 2, and 3 positions relative to the carbon atom bearing the carboxamide functional group at position 4. The triazole nitrogen at position 1 connects to a substituted tetrahydrofuran ring through a direct carbon-nitrogen bond.

The tetrahydrofuran substituent, systematically named as 4-methoxyoxolan-3-yl, represents a saturated five-membered ring containing one oxygen atom. The methoxy group (-OCH3) attaches to the carbon atom at position 4 of the tetrahydrofuran ring, while the connection to the triazole system occurs through position 3 of the same ring. The International Union of Pure and Applied Chemistry structural representation utilizes the InChI identifier: 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H12N4O3, representing a composition of eight carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This molecular composition reflects the combined structural elements of the triazole ring system, the carboxamide functional group, the tetrahydrofuran ring, and the methoxy substituent.

The molecular weight has been consistently reported as 212.21 grams per mole across multiple chemical databases and commercial sources. This molecular weight calculation incorporates the atomic masses of all constituent elements according to International Union of Pure and Applied Chemistry standards. The relatively modest molecular weight places this compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

Table 1: Molecular Composition Analysis

Component Number of Atoms Contribution to Molecular Weight (g/mol)
Carbon 8 96.08
Hydrogen 12 12.10
Nitrogen 4 56.03
Oxygen 3 47.998
Total 27 212.21

The molecular formula C8H12N4O3 indicates a degree of unsaturation of 4, which corresponds to the presence of the aromatic triazole ring (contributing 3 degrees of unsaturation) and the carbonyl group of the carboxamide functional group (contributing 1 degree of unsaturation). The remaining portions of the molecule, including the tetrahydrofuran ring and methoxy group, are fully saturated structures.

Stereochemical Considerations of Methoxyoxolan Substituent

The methoxyoxolan (tetrahydrofuran) substituent in this compound exhibits significant stereochemical complexity due to the presence of two chiral centers within the five-membered ring. Commercial suppliers and chemical databases have documented the compound with specific stereochemical configurations, most commonly as the (3R,4S)-isomer.

The stereochemical designation (3R,4S) indicates the absolute configuration at both chiral centers of the tetrahydrofuran ring according to the Cahn-Ingold-Prelog priority rules. The carbon atom at position 3, which serves as the attachment point to the triazole ring, exhibits R-configuration, while the carbon atom at position 4, bearing the methoxy substituent, exhibits S-configuration. This specific stereochemical arrangement is denoted in the International Union of Pure and Applied Chemistry InChI identifier through the stereochemical descriptor /t6-,7-/m1/s1.

Table 2: Stereochemical Analysis of Methoxyoxolan Ring

Position Substituent Absolute Configuration Priority Assignment
C-3 Triazole group R Nitrogen > Carbon
C-4 Methoxy group S Oxygen > Carbon

The presence of these chiral centers creates the possibility for multiple stereoisomers of the compound. Chemical databases have assigned different Chemical Abstracts Service registry numbers to distinguish between stereoisomeric forms, with the racemic mixture designated as CAS 1803608-98-1 and the specific (3R,4S)-enantiomer assigned CAS 2307733-17-9. The stereochemical configuration significantly influences the three-dimensional shape of the molecule and may affect its biological activity and chemical properties.

Propiedades

IUPAC Name

1-(4-methoxyoxolan-3-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOODDRAVAWJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Strategy for Triazole Formation

The synthesis of the triazole ring typically employs click chemistry or cycloaddition reactions involving azides and alkynes, or through hydrazine derivatives . The most prevalent approach is the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , known for its regioselectivity and high yields, and the thermal or catalytic cyclization of hydrazones .

Research Findings:

  • The synthesis of 1,2,3-triazoles often involves cycloaddition of azides with alkynes under copper catalysis, yielding 1,4-disubstituted triazoles with high efficiency.
  • Alternatively, oxidative cyclization of hydrazones using oxidants like selenium dioxide (SeO₂) has been employed to generate 1,2,4-triazoles, especially when aromatic or heterocyclic substituents are involved.

Preparation of the Triazole Core

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step Reagents & Conditions Description Reference
1 Terminal alkyne + organic azide Conducted in aqueous or organic solvents with Cu(I) catalyst Widely used for regioselective synthesis of 1,4-disubstituted triazoles
2 Purification via chromatography Ensures high purity of the triazole core

Method B: Hydrazone Cyclization

Step Reagents & Conditions Description Reference
1 Hydrazine derivatives + aldehydes/ketones Formation of hydrazones
2 Oxidant (e.g., SeO₂, CAN) Cyclization to form the triazole ring
3 Reflux or mild heating Promotes cyclization

Research Data:

  • The CuAAC method achieves yields exceeding 90% with excellent regioselectivity.
  • Oxidative cyclization methods, such as using SeO₂, yield 1,2,4-triazoles with yields ranging from 79% to 98%, depending on substrate complexity.

Incorporation of the 4-Methoxyoxolan-3-yl Group

The key challenge is attaching the 4-methoxyoxolan-3-yl group to the triazole core. Based on analogous synthetic strategies:

  • Nucleophilic substitution or coupling reactions involving a triazole-4-carboxamide intermediate with a 4-methoxyoxolane derivative (e.g., 3-aminomethyl-4-methoxyoxolane) can be employed.
  • Alternatively, direct cyclization of precursors bearing the oxolane moiety with hydrazine derivatives could be optimized.

Research Insights:

  • Similar compounds have been synthesized via amide coupling reactions using carbodiimide-mediated activation (e.g., EDC, DCC) of carboxylic acids with amino-functionalized oxolane derivatives.
  • The selective functionalization of the triazole ring at the 4-position with the oxolane group is often achieved through nucleophilic substitution on activated intermediates.

Final Amide Formation

The terminal step involves converting the triazole-4-carboxylic acid or carboxamide precursor into the final compound:

  • Amide coupling using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of HOBt or HOAt .
  • The oxolane derivative bearing an amino group reacts with the activated carboxylic acid or acid chloride to form the desired amide linkage.

Research Data:

  • Typical yields for amide coupling are between 70-85%, with purification via column chromatography or recrystallization.

Summary of the Proposed Synthetic Route

Step Description Reagents & Conditions Expected Yield Reference/Notes
1 Synthesis of triazole core CuAAC or hydrazone cyclization >90% Based on literature for regioselectivity and efficiency
2 Functionalization with oxolane Nucleophilic substitution or coupling with amino-oxolane derivatives 70-85% Requires selective activation of carboxylic acid or amine groups
3 Final amide coupling DCC/EDC/HOBt-mediated amidation 70-85% Ensures formation of the carboxamide linkage

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Type Typical Yield Advantages Limitations
CuAAC Terminal alkyne + azide + Cu(I) Cycloaddition >90% High regioselectivity, mild conditions Requires terminal alkyne and azide precursors
Hydrazone oxidative cyclization Hydrazines + aldehydes/ketones + SeO₂ or CAN Cyclization 79-98% Suitable for heterocyclic structures Longer reaction times, oxidant sensitivity
Amide coupling Activated carboxylic acid + amino-oxolane Amidation 70-85% High efficiency, versatile Requires prior functionalization of intermediates

Análisis De Reacciones Químicas

1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds structurally related to 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as new antibacterial agents .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A6.25Mycobacterium smegmatis
Compound B12.5E. coli
Compound C25Staphylococcus aureus

Antifungal Activity

In addition to antibacterial properties, triazole compounds have demonstrated antifungal activities. For example, derivatives similar to this compound were effective against Candida albicans, showcasing their potential in treating fungal infections .

Table 2: Antifungal Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Fungi
Compound D5Candida albicans
Compound E10Aspergillus niger

Anticancer Potential

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds like this compound can induce apoptosis in cancer cells and inhibit tumor growth. A recent study reported that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 3: Anticancer Activity of Triazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound F15A549 (Lung)
Compound G20MCF-7 (Breast)

Polymer Chemistry

The unique structural features of triazoles allow them to be utilized as building blocks in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions within the polymer network.

Electrochemical Applications

Triazole derivatives have also been explored for their electrochemical properties. Studies indicate that these compounds can be used in the development of sensors and energy storage devices due to their ability to undergo redox reactions efficiently .

Case Study: Synthesis and Biological Evaluation

A comprehensive study synthesized a series of triazole derivatives and evaluated their biological activities. The results demonstrated that modifications on the triazole ring significantly impacted the antibacterial and anticancer efficacy of the compounds. For instance, the introduction of different substituents on the phenyl ring enhanced the binding affinity towards bacterial enzymes .

Case Study: Structure-Activity Relationship Analysis

Another investigation focused on understanding the structure-activity relationship (SAR) of triazole derivatives. By systematically varying substituents on the triazole core, researchers identified key modifications that led to improved biological activity against specific pathogens and cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name R1 (1-Position) R2 (4-Position Carboxamide) Molecular Weight (g/mol) Reported Activity References
Target Compound 4-Methoxyoxolan-3-yl NH2 (unmodified carboxamide) 378.28 N/A (structural focus)
Rufinamide (2,6-Difluorophenyl)methyl NH2 238.20 Antiepileptic (Lennox-Gastaut syndrome)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl N-(4-chlorophenyl) 385.83 Anticancer (in vitro studies)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl) 503.89 c-Met kinase inhibitor (anticancer)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl NH2 184.16 Bacterial SOS response inhibitor
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Related Compound A) 2-Fluorobenzyl NH2 234.22 Pharmaceutical impurity standard

Key Comparative Analysis

Pharmacological Activity
  • Antiepileptic Activity : Rufinamide’s (2,6-difluorobenzyl) group confers high lipophilicity, facilitating blood-brain barrier penetration, whereas the target compound’s methoxyoxolan may reduce CNS uptake due to increased polarity .
  • Anticancer Activity : Compounds with aryl substituents (e.g., 4-chlorophenyl) and electron-withdrawing groups (e.g., trifluoromethyl) exhibit potent activity against NCI-H522 lung cancer cells (GP = 68–86%) . The target compound’s methoxyoxolan could modulate solubility but may require additional functionalization (e.g., fluorination) to enhance target binding.
Physicochemical Properties
  • Solubility : The methoxyoxolan group introduces ether and hydroxyl moieties, likely improving aqueous solubility compared to Rufinamide’s fluorinated benzyl group .
  • Synthetic Accessibility : The target compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to other 1,4-disubstituted triazoles .
Structural Insights from Crystallography
  • Analogs like ZIPSEY (Cambridge Structural Database) adopt planar triazole cores with hydrogen-bonding interactions between the carboxamide and adjacent residues, suggesting similar intermolecular stabilization for the target compound .

Actividad Biológica

1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of recent research findings, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction.
  • Substitution with 4-Methoxyoxolan Group : The triazole ring is then substituted with the 4-methoxyoxolan group to enhance biological activity.
  • Attachment of Carboxamide Group : The final step involves the formation of the carboxamide group, which is crucial for the compound's biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and metabolic pathways.
  • Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways related to growth and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:

  • Cell Line Studies : Compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines such as MCF-7 and HCT-116.
    • IC50 Values : Reported IC50 values range from 1.1 μM to 2.6 μM for these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogen Inhibition : Research indicates that certain triazole derivatives demonstrate notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) : Specific derivatives have shown MIC values comparable to established antibiotics .

Comparative Analysis

A comparative analysis reveals how structural variations affect biological activity:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This CompoundContains both 4-methoxyoxolan and carboxamide groupsSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks 4-methoxyoxolan groupLower anticancer activityReduced antimicrobial efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks methoxyoxolan groupVariable activity depending on other substituentsVariable antimicrobial effects

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

  • Antiproliferative Studies : A study evaluated a series of triazole derivatives for their antiproliferative effects on leukemia cell lines. The lead compound exhibited comparable potency to doxorubicin .
  • Mechanistic Studies : Investigations into the mechanism revealed that certain compounds induced apoptosis in cancer cells through DNA damage and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous compounds are synthesized by reacting alkynes (e.g., 1-ethynyl-4-methoxybenzene) with azides under THF/water (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate . Purification often requires column chromatography with gradients of ethyl acetate/hexane. Optimization can involve varying solvent ratios (e.g., DMF for solubility) or using microwave-assisted synthesis to reduce reaction times .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy group at 4-position of oxolane).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related triazole derivatives .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C9_9H12_{12}N4_4O3_3) .
  • HPLC : For purity assessment (>95% by reverse-phase C18 column) .

Q. What are the primary biological or material science applications explored for this compound?

  • Methodological Answer : While direct studies on this compound are limited, structurally similar triazole-carboxamides are investigated as:

  • Enzyme inhibitors : Using fluorescence-based assays to screen for activity against kinases or proteases .
  • Antimicrobial agents : Broth microdilution assays to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Material precursors : As intermediates in metal-organic frameworks (MOFs) via coordination chemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., methoxy group substitution) .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., SARS-CoV-2 main protease). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
  • Reaction pathway simulations : Employ Gaussian or COMSOL Multiphysics to model reaction energetics and optimize conditions (e.g., solvent effects on cycloaddition) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements.
  • Stability testing : Use LC-MS to monitor degradation in buffer/DMSO over 24–72 hours .
  • Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding validation .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses?

  • Methodological Answer :

  • Full factorial design : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions.
  • Taguchi methods : Reduce experimental runs while maximizing yield robustness, especially for scale-up .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification?

  • Methodological Answer :

  • Nanofiltration membranes : Use polyamide membranes with 200–300 Da MWCO to separate unreacted azides/alkynes from the product .
  • Centrifugal partition chromatography (CPC) : Achieve >99% purity via biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.